2,6-Dimethoxy-3-nitropyridine

Organic Synthesis Electrophilic Substitution Regiochemistry

Researchers developing MALT1 protease inhibitors require regiochemically pure 2,6-dimethoxy-3-nitropyridine for the thiazolo[5,4-b]pyridine scaffold. Regioisomeric analogs (e.g., 2-methoxy-5-nitropyridine) or halogenated alternatives (e.g., 2,6-dichloro-3-nitropyridine) fundamentally alter reaction pathways, reducing yields and increasing re-optimization costs. • Exclusive 3-nitro regiochemistry (via selective nitration of 2,6-dimethoxypyridine) ensures synthetic fidelity for MALT1 inhibitor cores. • Dual 2,6-dimethoxy groups donate electron density (+M effect) and provide synthetic handles inaccessible with dichloro analogs-enabling unique functionalization routes. • ≥97% purity (GC); pale yellow crystalline solid; store at 0-8°C. In stock for immediate global shipping.

Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
CAS No. 18677-41-3
Cat. No. B097036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxy-3-nitropyridine
CAS18677-41-3
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)[N+](=O)[O-])OC
InChIInChI=1S/C7H8N2O4/c1-12-6-4-3-5(9(10)11)7(8-6)13-2/h3-4H,1-2H3
InChIKeyHZVWNFPJKCNELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethoxy-3-nitropyridine: Properties and Specifications


2,6-Dimethoxy-3-nitropyridine (CAS 18677-41-3) is a specialized nitropyridine derivative with the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol. The compound features a pyridine ring substituted with methoxy groups at the 2- and 6-positions and a nitro group at the 3-position, an arrangement that confers distinct electronic properties and regioselective reactivity. Commercially, it is available in purities of 95–98% (GC), with a melting point of 87–90 °C , and is typically supplied as a pale yellow crystalline solid requiring storage at 0–8 °C . Its primary utility lies in serving as a pharmaceutical intermediate, particularly in the synthesis of MALT1 inhibitors .

Why 2,6-Dimethoxy-3-nitropyridine Is Irreplaceable


The substitution pattern of 2,6-dimethoxy-3-nitropyridine is critical: the dual methoxy groups at the 2- and 6-positions donate electron density (+M effect) while the 3-nitro group withdraws it, creating a unique polarization that directs both electrophilic and nucleophilic reactions. This regiochemical profile is not replicated by analogs such as 4-methoxy-3-nitropyridine or 2-methoxy-5-nitropyridine, where the methoxy group's position and number alter the electronic landscape and, consequently, the selectivity and yield of subsequent transformations [1][2]. The methoxy groups also provide synthetic handles for further functionalization—reactions that are impossible with halogenated alternatives like 2,6-dichloro-3-nitropyridine, which instead undergo nucleophilic aromatic substitution (SₙAr) at the chlorine sites [3]. Substituting this compound with a different regioisomer or analog would fundamentally change the reaction pathway, potentially reducing yield or requiring entirely different conditions, thereby impacting both cost and feasibility in multi-step syntheses.

Comparative Evidence: 2,6-Dimethoxy-3-nitropyridine vs. Analogs


Regioselective Nitration: Dimethoxy vs. Dichloro Pyridines

2,6-Dimethoxypyridine undergoes mononitration exclusively at the 3-position via a protonated intermediate, whereas 2,6-dichloropyridine does not nitrate via a protonated species and follows a different mechanism [1]. This regiochemical control is essential for producing 2,6-dimethoxy-3-nitropyridine with high selectivity, a critical step for synthesizing the target compound.

Organic Synthesis Electrophilic Substitution Regiochemistry

Electronic Structure: Dimethoxy vs. Monomethoxy Analogs

DFT calculations at the B3LYP/6-311G(d,p) level reveal that the HOMO-LUMO gap and hyperpolarizability of pyridine derivatives are sensitive to the number and position of methoxy substituents. For 2-methoxy-3-nitropyridine (M2), the HOMO-LUMO gap was calculated as 4.12 eV; for the dinitro derivative 2,6-dimethoxy-3,5-dinitropyridine (M1), the gap is reduced to 3.85 eV due to the additional electron-withdrawing nitro group [1]. While direct data for 2,6-dimethoxy-3-nitropyridine is not reported in this study, the trend indicates that the second methoxy group at the 6-position will further modulate the electronic structure compared to mono-methoxy analogs, potentially affecting reactivity and optical properties.

Computational Chemistry Electronic Properties DFT

SNAr Reactivity: [18F]Fluorination of Methoxy Analogs

In a study of nucleophilic aromatic substitution with [18F]fluoride, 3-methoxy-2-nitropyridine (a close analog lacking the 6-methoxy group) demonstrated high radiochemical yields (RCY) of 70–89% after 1–30 minutes at 140 °C [1]. This finding contradicts the general expectation that methoxy groups, as electron-donating substituents, would deactivate the ring towards SNAr. By extension, 2,6-dimethoxy-3-nitropyridine is expected to exhibit similar or even enhanced reactivity due to the additional electron-donating methoxy group, making it a viable candidate for 18F-labeling applications.

Radiochemistry Nucleophilic Substitution PET Tracers

Role as a MALT1 Inhibitor Synthesis Intermediate

2,6-Dimethoxy-3-nitropyridine is specifically cited as an intermediate for the synthesis of a thiazolo-pyridine MALT1 inhibitor: 1-(5-chloro-2,4-dimethoxyphenyl)-3-(7-(1-methoxyethyl)-2-methylthiazolo[5,4-b]pyridin-6-yl)urea . This contrasts with 2,6-dichloro-3-nitropyridine, which is used to synthesize GSK3 inhibitors and kinase inhibitors via Suzuki coupling and Buchwald-Hartwig amination [1]. The distinct reactivity of the methoxy versus chloro substituents dictates the synthetic route and the final bioactive scaffold, making direct substitution impossible without altering the entire synthetic strategy.

Medicinal Chemistry Pharmaceutical Intermediate MALT1 Inhibition

Key Applications of 2,6-Dimethoxy-3-nitropyridine


MALT1 Inhibitor Synthesis for Oncology & Immunology

2,6-Dimethoxy-3-nitropyridine is a critical intermediate for constructing thiazolo-pyridine based MALT1 inhibitors, a class of compounds under investigation for treating B-cell lymphomas, autoimmune disorders, and solid tumors . Its unique substitution pattern enables the formation of the thiazolo[5,4-b]pyridine core, a scaffold not accessible from 2,6-dichloro-3-nitropyridine or other regioisomeric nitropyridines. Research groups focused on MALT1 protease inhibition should prioritize this specific compound to ensure synthetic fidelity and avoid re-optimizing the entire synthetic route.

18F-Labeled PET Tracer Development

The tolerance of methoxy-substituted nitropyridines to nucleophilic aromatic substitution with [18F]fluoride, as demonstrated by the high RCYs (70–89%) achieved with 3-methoxy-2-nitropyridine [1], suggests that 2,6-dimethoxy-3-nitropyridine is a promising precursor for developing novel PET tracers. Its dual methoxy groups may further enhance reactivity or alter the pharmacokinetic profile of the resulting radiolabeled product. This scenario is particularly relevant for academic and industrial radiochemistry labs seeking to expand their library of 18F-labeled heterocycles for imaging applications.

Tailored Electronic & Optical Materials

DFT studies on related methoxy-nitropyridines reveal that the HOMO-LUMO gap and hyperpolarizability can be tuned by adjusting the number and position of substituents [2]. 2,6-Dimethoxy-3-nitropyridine, with its specific substitution pattern, is expected to exhibit distinct electronic properties compared to mono-methoxy or halogenated analogs. This makes it a valuable scaffold for synthesizing organic materials with desired non-linear optical (NLO) responses or for creating coordination complexes with unique photophysical characteristics.

Regioselective Intermediate for Functionalization

The regioselective nitration of 2,6-dimethoxypyridine at the 3-position, as established by Johnson et al. [3], ensures that 2,6-dimethoxy-3-nitropyridine is a well-defined starting material. This regiochemical purity is essential for multi-step syntheses where subsequent reactions (e.g., reduction to the 3-amino derivative or nucleophilic substitution) must occur at a specific position. In contrast, attempts to nitrate other dimethoxypyridine isomers or halogenated analogs may yield mixtures or undesired regioisomers, complicating purification and reducing overall yield. This reliability in regiochemistry is a key procurement consideration for process chemists.

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